molecular formula C14H15NOS B3454477 4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone CAS No. 88322-65-0

4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone

Cat. No. B3454477
CAS RN: 88322-65-0
M. Wt: 245.34 g/mol
InChI Key: HLLLPSZXWZKWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It has been extensively studied for its role in various scientific research applications, including neurophysiology, pharmacology, and neuroscience.

Mechanism of Action

4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone acts as a competitive antagonist of ionotropic glutamate receptors, particularly the NMDA receptor. It binds to the receptor's glycine-binding site, preventing the binding of glycine, which is required for the receptor to function properly. This results in the inhibition of glutamate-mediated synaptic transmission and the suppression of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in blocking glutamate receptors, it has been shown to increase the release of dopamine and acetylcholine in the brain. It also has anxiolytic and anticonvulsant effects and has been shown to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has several advantages for lab experiments, including its high potency and selectivity for ionotropic glutamate receptors. It is also relatively stable and can be easily synthesized in large quantities. However, its use is limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for 4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone research, including its potential use as a therapeutic agent for neurological and psychiatric disorders. It may also be used to investigate the role of glutamate receptors in the development of addiction and other behavioral disorders. Additionally, the development of more selective and potent glutamate receptor antagonists may lead to the discovery of new therapeutic targets for these disorders.

Scientific Research Applications

4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is involved in learning and memory processes. This compound has also been used to investigate the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

4-(4-methyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9(16)7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)17/h3-6H,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLLPSZXWZKWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC2=CC=CC=C12)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360327
Record name ZINC00827978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88322-65-0
Record name ZINC00827978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
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4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
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4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
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4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
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4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
Reactant of Route 6
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone

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